molecular formula C9H13ClF2N2O3S B2385194 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856029-70-3

3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2385194
CAS No.: 1856029-70-3
M. Wt: 302.72
InChI Key: UVVJWYIQZCFAAI-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a complex organic compound that features a pyrazole ring substituted with sec-butoxymethyl, difluoromethyl, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sec-Butoxymethyl Group: This step involves the alkylation of the pyrazole ring with sec-butyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Difluoromethyl Group: This can be done using difluoromethylating agents such as difluoromethyl iodide or bromide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.

    Oxidation and Reduction Reactions: The pyrazole ring and other substituents can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous base or acid

Major Products

    Sulfonamides: Formed from the reaction with amines

    Sulfonate Esters: Formed from the reaction with alcohols

    Sulfonothioates: Formed from the reaction with thiols

Scientific Research Applications

3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide
  • 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonate ester
  • 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonothioate

Uniqueness

3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis

Properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-(difluoromethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2N2O3S/c1-3-6(2)17-5-7-8(18(10,15)16)4-14(13-7)9(11)12/h4,6,9H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVJWYIQZCFAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1S(=O)(=O)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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